molecular formula C16H16ClN5OS B2812065 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1796969-59-9

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2812065
CAS No.: 1796969-59-9
M. Wt: 361.85
InChI Key: LYMRWKVXCRTOSX-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a piperidine moiety, and a pyrazine derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 3-cyanopyrazine with 4-piperidinemethanol under basic conditions to form 1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methanol.

  • Thiophene Carboxamide Formation: : The next step involves the acylation of the piperidine intermediate with 5-chlorothiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Final Coupling Reaction: : The final step is the coupling of the acylated piperidine intermediate with the thiophene carboxamide. This step may require a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the nitrile group in the pyrazine ring, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties are of great interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies and clinical trials.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide: This compound itself.

    5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: A sulfonamide derivative with similar structural features.

    5-chloro-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxylate: An ester derivative with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, biological targets, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c17-14-2-1-13(24-14)16(23)21-10-11-3-7-22(8-4-11)15-12(9-18)19-5-6-20-15/h1-2,5-6,11H,3-4,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMRWKVXCRTOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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